Alisporivir intermediate-1

Description

Strategic Positioning of Alisporivir (B1665226) Intermediate-1 within the Synthetic Pathway of Complex Cyclic Peptides

The synthesis of complex cyclic peptides like Alisporivir is a formidable challenge that requires a carefully planned synthetic pathway. Alisporivir intermediate-1 is strategically positioned at the penultimate stage of this pathway. It is the open-chain precursor that contains all the necessary amino acid residues in the correct sequence required for the final product. biosynth.com

A known method for the synthesis of Alisporivir involves the cyclization of this linear intermediate. biosynth.com The process, as outlined in patent literature, involves dissolving H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH in an organic solvent, followed by the addition of coupling reagents to facilitate the intramolecular amide bond formation, leading to the cyclic structure of Alisporivir. biosynth.com This strategic placement highlights the intermediate's role as the final, fully assembled linear chain ready for the crucial ring-closing step.

Significance of this compound as a Key Building Block in Multi-Step Molecular Synthesis

The importance of this compound as a key building block is underscored by the fact that it constitutes the entire linear backbone of the target molecule, Alisporivir. biosynth.com The synthesis of this intermediate is a major undertaking, involving the sequential coupling of eleven amino acids, several of which are N-methylated or otherwise non-standard, including the unique (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue. rsc.orgbiosynth.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 882506-05-0 | abmole.comtargetmol.comwikipedia.org |

| Molecular Formula | C74H132N12O17 | abmole.comtargetmol.complos.org |

| Molecular Weight | 1461.91 g/mol | abmole.comtargetmol.complos.org |

Historical Context of Synthetic Efforts Leading to this compound

The development of a synthetic route to Alisporivir, and by extension its key intermediate, is rooted in the extensive research on Cyclosporin (B1163) A (CsA), a well-known immunosuppressive cyclic peptide. Scientists sought to create analogues of CsA that would retain its potent antiviral properties but without the associated immunosuppressive effects. rsc.org This led to the design of Alisporivir, which differs from CsA at specific amino acid positions to abolish its interaction with calcineurin, the mediator of immunosuppression.

Early efforts in creating cyclosporin analogues involved semi-synthetic modifications of the natural product or total synthesis to introduce variations in the peptide backbone. researchgate.net The drive to produce Alisporivir on a larger scale necessitated the development of an efficient and high-yielding total synthesis. This, in turn, placed a major focus on the effective and controlled synthesis of its complete linear precursor, this compound. A Chinese patent from 2013 describes a method for the synthesis of Alisporivir via the cyclization of this intermediate, highlighting an effort to create a process that is simple to operate, high in yield and purity, and suitable for industrial production. biosynth.com This indicates the ongoing importance of optimizing the synthesis of this key building block.

Compound Names

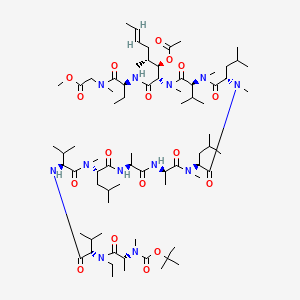

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCXXMOVYUECHI-FNVMUSLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H132N12O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Alisporivir Intermediate 1

Strategies for the Synthesis of Alisporivir (B1665226) Intermediate-1

The construction of Alisporivir intermediate-1 can be theoretically approached via two main strategies: building the molecule from basic chemical units (de novo synthesis) or chemically modifying a structurally similar natural product (semi-synthesis).

A de novo or total synthesis involves the stepwise assembly of the molecule from simple, commercially available starting materials. For a complex macrocycle like this compound, this would entail the sequential coupling of its constituent amino acids to form a linear peptide chain, followed by an intramolecular cyclization reaction. nih.govacs.org A patent for synthesizing Alisporivir describes a method that involves the cyclization of a linear peptide precursor, H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH, using triphosgene (B27547). google.com This implies that a de novo assembly of the linear undecapeptide is a feasible, albeit complex, route.

However, detailed, step-by-step de novo synthetic routes for this compound are not extensively documented in publicly available scientific literature. The significant number of chiral centers and the challenges associated with macrocyclization of large peptides make such an approach synthetically demanding and often lower-yielding compared to semi-synthetic methods. nih.gov Consequently, the predominant strategy reported for the production of Alisporivir and its intermediates relies on the modification of a natural product precursor. wikipedia.orgnih.gov

The most prevalent and industrially viable method for preparing Alisporivir and its intermediates is the semi-synthesis starting from Cyclosporin (B1163) A (CsA). wikipedia.orgnih.govcolab.ws CsA is a structurally related cyclic undecapeptide that is readily available through fermentation of the fungus Tolypocladium inflatum. nih.govscielo.br This approach leverages the existing complex macrocyclic scaffold of CsA, requiring only a few strategic chemical modifications to arrive at the desired intermediate.

A patented method outlines a specific sequence of reactions to convert Cyclosporin A into an Alisporivir precursor. google.com This process involves selective chemical transformations at specific amino acid residues within the macrocycle. The key steps include acetylation, reaction with a borate (B1201080) complex, and a subsequent degradation step to achieve the necessary structural changes. google.com

| Step | Description | Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 1 | Acetylation of Cyclosporin A | Diacetyl oxide, 4-Dimethylaminopyridine (DMAP), Ethyl acetate | 92% | google.com |

| 2 | Reaction with Trimethylammonium Tetrafluoroborate | Trimethylammonium oxygen a tetrafluoro borate, Dichloromethane (B109758) | Not specified | google.com |

| 3 | Edman Degradation and Purification | Thiocarbanil, Trifluoroacetic acid, HPLC Purification | Not specified | google.com |

This semi-synthetic strategy is advantageous as it significantly reduces the number of synthetic steps compared to a de novo approach, making it more efficient for large-scale production. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling efficient, selective, and environmentally benign chemical transformations. In the context of synthesizing a complex molecule like this compound, catalytic methods are employed to achieve high stereoselectivity and functional group tolerance. sioc-journal.cnutexas.eduwalisongo.ac.id

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for achieving high selectivity in complex molecular settings. A notable example in the synthesis of an Alisporivir precursor is the use of a well-defined iron-based homogeneous catalyst. sci-hub.sesci-hub.se Specifically, a hydrido borohydride (B1222165) P,N,P-pincer iron complex has been successfully used for the hydrogenation of a methyl ester group within a complex dodecapeptide intermediate of Alisporivir. sci-hub.se This reaction proceeds under relatively mild conditions and demonstrates the ability of modern base-metal catalysts to perform selective transformations on large, functionalized molecules without affecting other sensitive groups. sci-hub.sesioc-journal.cn

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| P,N,P-Pincer Iron Complex | Hydrogenation of an unactivated ester | Base-free conditions; High functional group tolerance; Use of an earth-abundant metal | sci-hub.se |

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, often a solid catalyst in a liquid or gas reaction mixture. beilstein-journals.orgfrontiersin.org The primary advantages of this approach are the ease of catalyst separation from the reaction product and the potential for catalyst recycling, which are highly desirable for industrial processes. nih.gov

While heterogeneous catalysis is widely applied in chemical manufacturing, specific examples detailing its use in the synthesis of this compound are not extensively reported in peer-reviewed literature. In principle, solid-supported catalysts, such as metals on carbon or peptide-based catalysts immobilized on polymeric resins, could be developed for specific steps like hydrogenations or coupling reactions in the synthetic sequence. beilstein-journals.orgresearchgate.net However, the application of such systems to the complex, sterically hindered scaffold of a cyclosporine derivative remains a specialized area of research.

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis, often providing unique selectivity under mild conditions. thieme-connect.comnih.govacs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. thieme-connect.comresearchgate.netmdpi.com This field has provided novel methods for various transformations, including asymmetric synthesis and peptide bond formation. While organocatalytic methods for macrocyclization and peptide synthesis exist, their specific application to the synthesis of this compound has not been explicitly detailed in the literature.

Biocatalysis , the use of natural enzymes or whole-cell systems to perform chemical transformations, offers exceptional regio- and stereoselectivity. nih.govacs.org In the context of modifying the Cyclosporin A scaffold, biocatalysis has shown significant promise. Research has demonstrated that cytochrome P450 monooxygenases can be used for the selective hydroxylation of Cyclosporin A at specific positions. For instance, the enzyme CYP-sb21 from Sebekia benihana can hydroxylate CsA, and its regioselectivity can be altered through protein engineering. nih.gov Similarly, fermentation with Lentzea species has been used to hydroxylate the macrocycle. acs.org Although these examples produce hydroxylated derivatives rather than this compound directly, they establish a proof-of-concept for using biocatalysts to perform highly specific modifications on the complex CsA core, paving the way for novel, greener synthetic routes to various cyclosporine derivatives. nih.govfrontiersin.org

Stereoselective and Chemoselective Synthesis of this compound

The synthesis of a molecule with multiple stereocenters like this compound necessitates highly selective chemical transformations. Stereoselective synthesis refers to methods that preferentially form one stereoisomer over others. msu.edu This control is paramount for ensuring the biological activity of the final compound.

Asymmetric induction is the process where a chiral feature within a substrate, reagent, or catalyst influences the creation of a new chiral center, leading to an unequal mixture of stereoisomers. wikipedia.org In the context of this compound, the primary strategy for asymmetric induction is substrate control, which utilizes the existing, well-defined stereocenters of a chiral starting material. wikipedia.orgmdpi.com

The most common starting material for the semi-synthesis of Alisporivir is Cyclosporin A, itself a product of chiral pool synthesis. google.commdpi.com The inherent chirality of the CsA macrocycle, with its multiple stereogenic centers, guides the stereochemical outcome of subsequent reactions. This internal asymmetric induction ensures that modifications occur with a predictable spatial arrangement relative to the existing chiral framework of the molecule. wikipedia.org

Key Asymmetric Induction Principles:

| Strategy | Description | Relevance to this compound Synthesis |

| Substrate Control | The existing chirality of the starting material dictates the stereochemistry of newly formed chiral centers. | The synthesis begins with the enantiomerically pure Cyclosporin A, whose complex 3D structure sterically and electronically directs incoming reagents to a specific face, controlling the stereochemical outcome of modifications. mdpi.com |

| Chiral Pool Synthesis | Using readily available, enantiopure natural products as starting materials. | Cyclosporin A is a naturally occurring chiral molecule, making it an ideal starting point from the chiral pool for the synthesis of its derivatives like Alisporivir. mdpi.com |

Diastereoselective control is crucial when creating a new stereocenter in a molecule that already contains one or more chiral centers, leading to the preferential formation of one diastereomer. msu.edu A key transformation in the synthesis of Alisporivir from Cyclosporin A involves the selective alkylation at the 3-position amino acid.

A well-established method for this modification employs the generation of a metal enolate from the N-methylated amide bond. Research has shown that treating Cyclosporin A with a strong base like lithium diisopropylamide (LDA) selectively generates an enolate at the sarcosine (B1681465) residue at position 3 (P3). acs.org This enolate can then react with various electrophiles. The stereochemical outcome of this alkylation is highly diastereoselective, favoring attack from the less sterically hindered Re-face of the enolate. This methodology can achieve high diastereomeric ratios, in some cases as high as 7:1. acs.org

Table of Diastereoselective Alkylation Conditions:

| Reagents | Electrophile | Position Targeted | Diastereomeric Ratio (Re/Si) | Research Finding |

| Lithium Diisopropylamine (LDA) | Various Aldehydes/Ketones | P3 | Up to 7:1 | The enolate generated at P3 allows for controlled alkylation with high Re-stereoselectivity, a key step in modifying this part of the macrocycle. acs.org |

While many syntheses rely on modifying the existing CsA scaffold, the preparation of specific, unnatural amino acid building blocks may require enantioselective methods. Enantioselective synthesis creates a preference for one enantiomer over the other in a reaction that generates a new chiral center from an achiral starting material. google.com

One powerful technique for achieving this is Dynamic Kinetic Resolution (DKR). bohrium.com DKR combines the rapid, reversible conversion of enantiomers of a starting material with a stereoselective reaction that consumes only one of the enantiomers. This allows for the theoretical conversion of a racemic mixture entirely into a single, desired enantiomer. In the context of synthesizing analogues of cyclosporin, DKR has been applied to the synthesis of the unusual γ-hydroxy-α-amino acid MeBmt and its derivatives. bohrium.com For instance, the asymmetric transfer hydrogenation (ATH) of β-keto precursors using specific ruthenium catalysts can proceed via DKR to produce the desired amino acid derivatives with high yield and excellent stereoselectivity. bohrium.com

Example of Enantioselective DKR for Amino Acid Precursors:

| Reaction Type | Catalyst System | Substrate Type | Stereoselectivity | Significance |

| Asymmetric Transfer Hydrogenation (ATH-DKR) | RuCl(p-cymene)[(S,S)-Ts-DPEN] | β-keto anilides | High syn-diastereoselectivity and enantioselectivity | Enables the efficient, enantioselective synthesis of key γ-alkyl amino acid building blocks necessary for novel cyclosporin analogues. bohrium.com |

Regioselectivity is the control of which position on a molecule reacts when multiple potential reaction sites exist. ethz.ch The Cyclosporin A macrocycle contains numerous reactive functional groups, including multiple N-methylated amide bonds. The synthesis of this compound requires precise regioselective modification at positions 3 and 4, without altering other parts of the molecule. researchgate.net

The selective generation of an enolate at the P3 residue, as mentioned previously, is a prime example of regioselectivity. acs.org The conditions are tuned to favor deprotonation at this specific site over other possible locations. Further modifications, such as the N-ethylation at the valine in position 4, also require highly specific reagents and conditions to avoid unwanted side reactions at the other ten nitrogen atoms within the cyclic peptide. researchgate.net This level of control is typically achieved through a deep understanding of the steric and electronic environment of each potential reaction site within the folded, three-dimensional structure of the macrocycle.

Advanced Reaction Technologies in this compound Synthesis

The synthesis of complex active pharmaceutical ingredients (APIs) is increasingly benefiting from advanced reaction technologies that offer improvements in efficiency, safety, and scalability over traditional batch methods.

Flow chemistry is the practice of performing chemical reactions in a continuous stream through a tube or pipe, rather than in a single flask. syrris.com Reagents are pumped into a mixing junction and then flow through a temperature-controlled reactor. wuxiapptec.com This technology offers significant advantages for the synthesis of complex molecules like this compound.

The primary benefits of flow chemistry include superior control over reaction parameters such as temperature, pressure, and residence time. wuxiapptec.comsioc-journal.cn The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, making it possible to safely perform highly exothermic reactions or to superheat solvents to dramatically accelerate reaction rates. syrris.com For multi-step syntheses, flow chemistry enables the "telescoping" of reactions, where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps, which saves time and reduces waste. wuxiapptec.com While specific reports on the flow synthesis of this compound are not prevalent in the literature, the technology is well-suited for peptide synthesis and the handling of sensitive organometallic reagents often used in such complex preparations.

Potential Advantages of Flow Chemistry in this compound Synthesis:

| Feature | Batch Chemistry | Potential Flow Chemistry Application |

| Temperature Control | Difficult to manage for large-scale exothermic reactions (e.g., metalations, hydrogenations). | Excellent heat transfer allows for precise temperature control, improving safety and product selectivity. syrris.com |

| Reagent Handling | Large quantities of hazardous reagents (e.g., strong bases, pyrophoric agents) are present in the reactor. | Only small amounts of hazardous intermediates exist at any given moment, significantly enhancing operational safety. syrris.com |

| Scalability | Scaling up often requires extensive re-optimization of reaction conditions. | Scale-up is achieved by running the system for a longer duration or by using larger reactors, often without re-optimization. syrris.com |

| Process Integration | Multi-step sequences require isolation and purification of intermediates. | Reactions can be "telescoped," with the product of one step flowing directly into the next reaction, increasing overall efficiency. wuxiapptec.commdpi.com |

Microwave-Assisted Synthesis of Alisporivir Intermediates

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For the synthesis of complex molecules like the precursors to Alisporivir, this technology can dramatically reduce reaction times, improve yields, and enhance product purity. benthamdirect.comresearchgate.net

The synthesis of Alisporivir involves the formation of multiple amide bonds to create its linear peptide precursor, followed by macrocyclization. google.combachem.com Each of these steps can be time-consuming and prone to side reactions and racemization under conventional conditions. researchgate.net Microwave-assisted solid-phase peptide synthesis (SPPS) provides efficient dielectric heating directly to the polar reagents and solvent, leading to rapid and uniform temperature increases. benthamdirect.comresearchgate.net This localized heating can overcome kinetic barriers, such as those caused by peptide aggregation on the solid support, which is a common challenge in synthesizing long or difficult sequences. researchgate.net

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Potential Outcome for Alisporivir Intermediate Synthesis |

| Amino Acid Coupling | 1-4 hours | 2-10 minutes | Faster assembly of the linear peptide chain, higher purity. researchgate.netacs.org |

| Fmoc Deprotection | 20-30 minutes | 1-3 minutes | Reduced cycle times, less potential for side reactions. acs.org |

| Difficult Couplings | Multiple hours / Double coupling | 10-20 minutes | Improved yields and reduced deletion sequences. sigmaaldrich.cn |

This table presents typical timeframes in peptide synthesis and illustrates the potential advantages of applying microwave technology to the synthesis of Alisporivir precursors, based on general findings in the field.

Photochemical and Electrochemical Approaches to Alisporivir Intermediates

Photochemical and electrochemical methods represent frontier strategies in organic synthesis, offering unique reactivity under mild conditions. acs.org These techniques rely on light or electricity to generate highly reactive intermediates, such as radicals, enabling transformations that are often difficult to achieve with traditional thermal methods. researchgate.netrsc.org

Photochemical Synthesis: For a molecule like an Alisporivir intermediate, photochemistry could be applied in several ways. Visible-light photoredox catalysis, for example, allows for the targeted excitation of a photocatalyst, which can then initiate a reaction, such as the formation of a specific C-C or C-N bond, without heating the entire system. nih.gov This is particularly valuable for complex molecules with many sensitive functional groups. One potential application is in the macrocyclization of the linear peptide precursor. researchgate.netnih.gov Photochemical methods, such as a photo-activated thiol-ene reaction between cysteine residues, can form stable linkages under aqueous conditions, providing an alternative to traditional coupling-reagent-based cyclization. nih.gov While not specifically reported for Alisporivir, this approach highlights the potential of light-mediated reactions in the synthesis of cyclic peptides.

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction, relying on an applied voltage to drive reactions. In the context of peptide synthesis, electrochemical methods are being explored to improve atom economy and reduce waste. digitellinc.com For example, electrochemical strategies can be used to activate carboxylic acids for amide bond formation, potentially using a recyclable reagent like triphenylphosphine (B44618) (Ph3P), where the oxidized byproduct (Ph3PO) can be electrochemically reduced back to Ph3P. digitellinc.com This approach could be applied to the stepwise synthesis of Alisporivir's linear precursor, minimizing the waste associated with conventional coupling reagents. Furthermore, electrochemical methods have been used for the selective functionalization of amino acid residues like tyrosine, demonstrating the precision possible with this technique. acs.org

Green Chemistry Principles in the Synthesis of Alisporivir Intermediates

The synthesis of complex pharmaceutical agents like Alisporivir traditionally involves multi-step processes that generate significant chemical waste. Applying the principles of green chemistry is crucial for developing more sustainable and environmentally responsible manufacturing routes.

Solvent-Free or Environmentally Benign Solvent Systems

A major source of waste in peptide synthesis is the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). acs.orggyrosproteintechnologies.com Recent research has focused on identifying and validating greener alternatives for solid-phase peptide synthesis (SPPS). rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and the biomass-derived γ-valerolactone (GVL) have been successfully used in SPPS, sometimes in combination with microwave heating, to produce high-purity peptides. acs.orgbiotage.com The synthesis of Alisporivir intermediates could be made significantly more sustainable by replacing conventional solvents with these greener options.

| Conventional Solvent | Hazard Profile | Potential Green Alternative | Key Advantages of Alternative |

| N,N-Dimethylformamide (DMF) | Reprotoxic, Substance of Very High Concern (SVHC). acs.orggyrosproteintechnologies.com | N-Butylpyrrolidone (NBP), γ-Valerolactone (GVL), Anisole/NOP mixture. | Less toxic, derived from renewable sources (GVL, Anisole), biodegradable. acs.orggyrosproteintechnologies.comtandfonline.com |

| Dichloromethane (DCM) | Suspected carcinogen, environmental hazard. | 2-Methyltetrahydrofuran (2-MeTHF). | Lower toxicity, derived from renewable precursors. biotage.com |

| Acetonitrile (B52724) (MeCN) | Flammable, toxic. | Ethyl Acetate (EtOAc)/DMSO mixtures. | Lower toxicity, adjustable polarity. gyrosproteintechnologies.com |

This table compares common solvents in peptide synthesis with greener alternatives applicable to the synthesis of Alisporivir intermediates.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. rsc.org Conventional peptide synthesis, which relies on coupling reagents like carbodiimides (e.g., DIC) and additives (e.g., Oxyma), suffers from poor atom economy. brieflands.comsioc-journal.cn For every amide bond formed, these reagents are consumed and converted into stoichiometric byproducts that constitute chemical waste.

For the synthesis of an undecapeptide like the Alisporivir precursor, this results in a substantial amount of waste. A key strategy to improve atom economy is the development of catalytic methods for amide bond formation. rsc.org While still an area of active research, approaches that avoid traditional coupling reagents, such as using amino acid N-carboxy anhydrides (NCAs) or developing novel catalytic cycles, are promising. rsc.org Another approach is the use of "inverse" solid-phase synthesis, which uses amino acid esters as building blocks and avoids coupling reagents, significantly improving the atom economy. nih.gov

Renewable Feedstocks for this compound Precursors

Alisporivir is composed of eleven amino acids, including several N-methylated and non-standard residues. karger.com The ultimate starting materials for these building blocks can be sourced from renewable feedstocks through biotechnology. Industrial microbiology allows for the production of most standard amino acids (like Alanine, Valine, Leucine) via fermentation of sugars derived from renewable biomass, such as glucose or xylose. frontiersin.orgfrontiersin.orgpnas.org

Research Findings: Organisms like Corynebacterium glutamicum and Escherichia coli have been extensively engineered to produce a wide range of amino acids from non-food feedstocks. frontiersin.orgilo.orgnih.gov These bio-based amino acids can then serve as the starting materials for the chemical synthesis of the Alisporivir linear precursor. For more complex, non-proteinogenic residues like MeBmt, a chemo-enzymatic or total synthesis approach is required, but even here, the initial chiral building blocks can often be derived from the "chiral pool" of natural products, such as tartaric acid, which is obtained from grapes. karger.com By integrating fermentation and chemical synthesis, the reliance on fossil fuel-based starting materials for the production of Alisporivir intermediates can be significantly reduced.

Chemical Reactivity and Transformation Pathways of Alisporivir Intermediate 1

Key Reaction Mechanisms Involved in Subsequent Derivatizations of Alisporivir (B1665226) Intermediate-1

The derivatization of Alisporivir intermediate-1 to the final macrocyclic structure involves a series of controlled chemical reactions. These transformations rely on the inherent reactivity of the molecule's constituent parts, proceeding through well-established organic reaction mechanisms.

The reactivity of a complex molecule like this compound can be understood by analyzing its electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) characteristics. Computational studies using Conceptual Density Functional Theory (CDFT) on the final Alisporivir molecule provide significant insight into the electronic properties that are also characteristic of its advanced synthetic intermediates. scielo.org.mxresearchgate.net

A molecule's tendency to accept or donate electrons is quantified by global reactivity descriptors. These studies indicate that Alisporivir behaves as a moderate nucleophile. researchgate.net This nucleophilicity arises from the presence of numerous lone pairs on oxygen and nitrogen atoms within the peptide backbone and amino acid side chains, which can act as centers for reaction with electrophiles. Conversely, the carbonyl carbons of the amide bonds represent key electrophilic sites, susceptible to nucleophilic attack.

The dual descriptor (DD) provides a more detailed map of local reactivity, indicating regions prone to electrophilic attack (where DD < 0) and those susceptible to nucleophilic attack (where DD > 0). researchgate.net For a large peptide structure like Alisporivir and its intermediates, these maps highlight the electron-rich nature of the amide oxygens (nucleophilic) and the electron-deficient nature of the carbonyl carbons (electrophilic). researchgate.net This predictable pattern of reactivity guides the strategic chemical modifications required during synthesis.

Table 1: Calculated Global Reactivity Descriptors for Alisporivir Data derived from computational studies on the final Alisporivir molecule, providing an inferential basis for its intermediate.

| Descriptor | Symbol | Value (eV) | Inferred Characteristic |

| Chemical Hardness | η | 5.4472 | Indicates molecular stability |

| Electrophilicity Index | ω | 1.2811 | Moderate Electrophile |

| Nucleophilicity Index | N | 3.7359 | Moderate Nucleophile |

| Source: Adapted from computational nanochemistry studies. researchgate.net |

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, often initiated by thermal or photochemical energy. msu.edulibretexts.org These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu They are characterized by a simultaneous reorganization of bonding electrons without the formation of ionic or radical intermediates. libretexts.org

While fundamental to organic synthesis, pericyclic reactions are not typically the primary pathway for the derivatization of complex, flexible, and thermally sensitive biomolecules like large peptide intermediates. The conditions required to initiate such reactions (e.g., high heat) are often incompatible with the structural integrity of the peptide, which contains multiple sensitive functional groups. The synthetic routes toward Alisporivir and similar cyclic peptides generally rely on more controllable ionic reaction mechanisms, such as nucleophilic acyl substitution, to form the necessary amide bonds. concordia.caacs.org Therefore, the transformation of this compound into subsequent products is unlikely to involve pericyclic reaction cascades.

Functional Group Interconversions on this compound

Functional group interconversion (FGI) is a cornerstone of multi-step organic synthesis, defined as the conversion of one functional group into another to facilitate subsequent reaction steps. ic.ac.uk In the synthesis of a complex molecule like Alisporivir, FGIs are employed to modify amino acid side chains or prepare the molecule for the final cyclization step. fiveable.me

A specific example documented in the synthesis of Alisporivir is the hydrogenation of an ester to a primary alcohol. sci-hub.se This reduction is a critical FGI, potentially unmasking a hydroxyl group necessary for the final structure or for further derivatization. This transformation was achieved using a well-defined hydrido borohydride (B1222165) iron complex under hydrogen pressure, demonstrating the use of modern catalytic methods in the synthesis. sci-hub.se

Other potential FGIs relevant to peptide intermediates include the protection and deprotection of amine or carboxyl groups, the oxidation of alcohols to aldehydes or carboxylic acids, and the conversion of alcohols into better leaving groups (like tosylates or mesylates) to enable substitution reactions. ic.ac.ukmit.edu

Table 2: Potential Functional Group Interconversions (FGIs) Relevant to Peptide Intermediates

| Initial Functional Group | Target Functional Group | Reaction Type | Example Reagents |

| Ester | Alcohol | Reduction | LiAlH₄, Iron Catalysis sci-hub.se |

| Alcohol | Aldehyde | Oxidation | Dess-Martin periodinane (DMP) acs.org |

| Aldehyde | Carboxylic Acid | Oxidation | Tollen's Reagent fiveable.me |

| Amine | Amide | Acylation | Acid Chloride, Coupling Reagents |

| Carboxylic Acid | Amide | Amidation | DCC, HATU, HOBt |

| Source: General principles of organic synthesis and specific literature. acs.orgfiveable.mesci-hub.se |

Formation of the Final Alisporivir Structure from this compound

This compound is a direct precursor in the synthetic pathway leading to Alisporivir. medchemexpress.commedchemexpress.com The culminating and most critical transformation in this sequence is the macrocyclization reaction. This step involves an intramolecular reaction to form the large, 11-residue cyclic peptide that constitutes the final structure of Alisporivir. nih.govresearchgate.net

The process typically involves the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide precursor. To achieve this, the terminal carboxylic acid is activated using peptide coupling reagents. The reaction is performed under high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization, which would lead to unwanted linear oligomers. The successful completion of this macrocyclization step yields the homodetic cyclic peptide structure of Alisporivir. nih.govplos.org

Mechanistic Investigations of Chemical Transformations Involving Alisporivir Intermediate 1

Elucidation of Reaction Pathways Leading to Alisporivir (B1665226) Intermediate-1

The formation of Alisporivir from its linear precursor, Alisporivir intermediate-1, is a macrocyclization reaction, a class of transformations that is fundamental to the synthesis of many natural products and pharmaceuticals. This compound is an undecapeptide, the synthesis of which is typically achieved through solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin.

The final and most critical step is the intramolecular cyclization of the deprotected linear peptide. Patent literature describing the synthesis of Alisporivir points to the use of a combination of reagents including triphosgene (B27547) (or its equivalent), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylcarbodiimide (DIC). nih.gov

The probable reaction pathway for the cyclization of this compound involves the following key steps:

Carboxylic Acid Activation: The C-terminal carboxylic acid of the linear peptide is activated to make it more susceptible to nucleophilic attack. DIC, a carbodiimide, is a common coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. sioc-journal.cn

Role of the Additive: The O-acylisourea intermediate can be unstable and prone to racemization. The addition of HOAt serves to trap this intermediate, forming an active ester. acs.org This HOAt ester is more stable than the O-acylisourea but still highly reactive towards the N-terminal amine. The use of HOAt is known to be superior to its predecessor, HOBt, in reducing racemization and improving the efficiency of difficult couplings, which is critical for large peptides. acs.org

Intramolecular Nucleophilic Attack: The deprotected N-terminal amine of the same peptide molecule then acts as a nucleophile, attacking the carbonyl carbon of the activated C-terminal ester. This intramolecular reaction leads to the formation of the cyclic peptide, Alisporivir.

Influence of Triphosgene: The mention of triphosgene suggests its use as a powerful activating agent. researchgate.net It can react with the C-terminal carboxylic acid to form an acyl chloride or a mixed anhydride, which are also highly reactive intermediates for the subsequent intramolecular amidation.

Kinetic Studies of Reactions Forming and Consuming this compound

While specific kinetic data for the cyclization of this compound are not publicly available, the kinetics of peptide macrocyclization are governed by several well-understood principles. The primary reaction "consuming" the intermediate is the intramolecular cyclization to form Alisporivir.

Key factors influencing the kinetics of this transformation include:

Concentration: The rate of the desired intramolecular cyclization is first-order with respect to the concentration of the linear peptide. However, competing intermolecular reactions (dimerization, oligomerization) are second-order or higher. To favor the formation of the monomeric cyclic product, these reactions are carried out under high-dilution conditions.

Coupling Reagents: The choice and efficiency of the coupling reagents are paramount. Modern phosphonium (B103445) salts (like PyBOP) or uronium/aminium salts (like HATU), often used in conjunction with additives like HOAt, are designed to achieve rapid and clean cyclizations. nih.gov The DIC/HOAt system mentioned for Alisporivir synthesis is a classic and effective combination. sioc-journal.cn

Solvent: The solvent plays a crucial role in solvating the peptide and influencing its conformation. Polar aprotic solvents like dimethylformamide (DMF) are commonly used. The solvent can affect the reaction rate by influencing the solubility of the peptide and the stability of the pre-cyclization conformation.

Peptide Sequence and Conformation: The amino acid sequence itself dictates the conformational preferences of the linear peptide. The presence of "turn-inducing" residues, such as proline or D-amino acids, can pre-organize the peptide backbone into a conformation that is conducive to cyclization, thereby increasing the reaction rate. nih.gov The complex structure of this compound, with its mix of L- and D-amino acids and N-methylated residues, suggests a highly specific conformational landscape.

Below is an illustrative table of how reaction conditions can affect the outcome of a generic large peptide cyclization, based on general findings in the field.

| Condition Varied | Change | Effect on Cyclization Rate | Effect on Yield of Monomer | Rationale |

|---|---|---|---|---|

| Concentration | Decrease (High Dilution) | No change in intrinsic rate | Increase | Favors first-order intramolecular reaction over second-order intermolecular oligomerization. |

| Coupling Reagent | From DIC/HOBt to HATU/HOAt | Increase | Increase | HATU/HOAt is generally a more efficient activating system with faster kinetics and fewer side reactions. |

| Solvent | From Dichloromethane (B109758) to DMF | Increase | Increase | DMF is better at solvating large, polar peptides and promoting the necessary conformations. |

| Peptide Backbone | Introduction of a Proline residue | Increase | Increase | Proline induces a β-turn, pre-organizing the peptide for cyclization and increasing the effective molarity. |

Transition State Analysis in this compound Synthetic Steps

The cyclization of this compound proceeds through a high-energy transition state. While no specific transition state analysis for this particular reaction has been published, computational chemistry provides a framework for understanding this critical point in the reaction coordinate.

The transition state for peptide macrocyclization is characterized by several features:

Conformational Strain: The formation of the macrocycle from a flexible linear chain involves considerable conformational strain in the transition state. The peptide backbone must adopt a strained conformation to bring the nucleophilic amine and the electrophilic activated carbonyl into the correct geometry for bond formation.

Entropy: There is a significant entropic barrier to cyclization. The flexible linear peptide has a high degree of conformational freedom, which is lost upon forming the constrained cyclic transition state. This loss of entropy contributes to the high activation energy of the reaction.

Modeling the Transition State: Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model the geometry and energy of the transition state for the amide bond formation. researchgate.net These calculations can provide insights into the bond lengths, angles, and charge distribution at the transition state, helping to rationalize the effect of different coupling reagents and peptide structures on the reaction rate.

The following table provides representative computational data for a model peptide cyclization, illustrating the key energetic parameters involved.

| Parameter | Typical Value (kcal/mol) | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | 15 - 25 | The overall energy barrier that must be overcome for the reaction to proceed. Higher values indicate a slower reaction. |

| Enthalpy of Activation (ΔH‡) | 5 - 15 | Represents the change in bond energies and strain energy in forming the transition state. |

| Entropy of Activation (TΔS‡) | -10 to -20 | Represents the loss of conformational freedom upon forming the ordered transition state from the flexible linear peptide. It is always unfavorable for cyclization. |

| Strain Energy of Transition State | 5 - 10 | The amount of steric and torsional strain within the peptide backbone at the transition state geometry. |

Advanced Analytical Methodologies for In Process Characterization of Alisporivir Intermediate 1

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for separating Alisporivir (B1665226) intermediate-1 from unreacted starting materials, reagents, and synthesis-related byproducts. These techniques provide quantitative data on reaction progress and the purity of the isolated intermediate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of peptides and is extensively used for tracking the formation of Alisporivir intermediate-1. knauer.netsterlingpharmasolutions.com Reversed-phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection is the most common approach, separating molecules based on their hydrophobicity. lcms.cz

During the synthesis, small aliquots of the reaction mixture are periodically withdrawn, quenched, and analyzed by HPLC. The disappearance of starting materials and the appearance of the product peak corresponding to this compound are monitored. The peak area percentage is used to estimate the reaction's completion and the intermediate's purity. sterlingpharmasolutions.com Method development often involves optimizing the mobile phase composition (typically a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid) and selecting an appropriate column to achieve optimal resolution between the target intermediate and closely related impurities. lcms.czwaters.com

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 40°C |

| Hypothetical Retention Time | ~12.5 minutes |

While HPLC is ideal for the non-volatile peptide intermediate, Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is used to detect and quantify volatile and semi-volatile substances. umontpellier.frresearchgate.net In the synthesis of this compound, this includes residual solvents (e.g., dichloromethane (B109758), tetrahydrofuran, ethyl acetate), which must be controlled to meet regulatory limits. google.comresearchgate.net GC can also be used to monitor the consumption of certain volatile reagents or the formation of volatile byproducts that could indicate side reactions. mdpi.com The analysis typically involves dissolving a sample of the intermediate in a suitable high-purity solvent and injecting it into the GC system. researchgate.net

Table 2: Potential Volatile Analytes in this compound Synthesis Monitored by GC

| Compound | Potential Role/Source | Typical GC Detector |

|---|---|---|

| Dichloromethane | Reaction Solvent | FID / MS |

| Acetonitrile | Purification / HPLC Mobile Phase | FID / MS |

| Pyridine | Base / Catalyst | FID / MS |

| Diisopropylcarbodiimide (DIC) | Coupling Reagent | FID / MS |

| N-Methylmorpholine (NMM) | Base | FID / MS |

Spectroscopic Methods for Structural Confirmation and Quality Control During Synthesis

Spectroscopic techniques provide orthogonal information to chromatography, offering detailed insights into the molecular structure, functional groups, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of synthetic intermediates like this compound. researchgate.net One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to confirm the presence of all expected amino acid residues, verify the sequence connectivity, and ensure the correct stereochemistry. nih.gov For complex peptides, NMR is crucial for identifying the presence of different conformational isomers (conformers), which can arise from the slow isomerization of N-methylated peptide bonds, a characteristic feature of cyclosporin-type molecules. ru.nlresearchgate.net Analysis of the intermediate ensures that the correct linear precursor is ready for the subsequent, conformation-dependent cyclization step.

Table 3: Hypothetical ¹H NMR Chemical Shift Assignments for Key Residues in this compound

| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) |

|---|---|---|

| Valine (Val) | α-H | 3.9 - 4.5 |

| Alanine (Ala) | α-H | 4.1 - 4.6 |

| Leucine (Leu) | α-H | 4.2 - 4.7 |

| N-Methyl-L-leucine (MeLeu) | N-CH₃ | 2.8 - 3.2 |

| N-Ethyl-L-valine (EtVal) | N-CH₂CH₃ | 1.0 - 1.3 (t), 3.3 - 3.8 (q) |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used for in-process monitoring of chemical transformations. sepscience.com These methods can track the progress of the peptide coupling reactions by monitoring changes in key functional groups. For instance, the disappearance of the carboxylic acid O-H stretch and the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands in the IR spectrum indicate the formation of peptide bonds. mdpi.comnumberanalytics.com Because these techniques can often be performed in real-time using fiber-optic probes, they offer a non-destructive way to gain immediate insight into reaction kinetics without sample workup, helping to identify reaction endpoints precisely. americanpharmaceuticalreview.comphotothermal.com

Table 4: Key Vibrational Bands for Monitoring Synthesis of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | O-H Stretch | 2500-3300 (broad) | Weak |

| Amine (R-NH₂) (Free) | N-H Stretch | 3300-3500 | 3300-3500 |

| Amide (Peptide Bond) | C=O Stretch (Amide I) | 1630-1680 | 1630-1680 |

| Amide (Peptide Bond) | N-H Bend (Amide II) | 1510-1580 | Weak |

Mass Spectrometry (MS) is a critical tool for confirming the identity and purity of this compound. mdpi.com Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), MS provides a precise measurement of the molecular weight of the intermediate, confirming that the full-length peptide chain has been successfully synthesized. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive confirmation of the molecular formula. researchgate.net

Furthermore, MS is exceptionally sensitive for detecting and identifying low-level impurities. This includes deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides still bearing protecting groups from the synthesis. This impurity profile is vital for optimizing the purification process and ensuring the quality of the intermediate before proceeding to the final cyclization. researchgate.net

Table 5: Expected Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | C₇₄H₁₃₂N₁₂O₁₇ | |

| Monoisotopic Mass | The exact mass of the most abundant isotope | 1460.98 g/mol |

| [M+H]⁺ | Protonated molecular ion in positive ESI mode | m/z 1461.99 |

| [M+Na]⁺ | Sodiated adduct, common in ESI | m/z 1483.97 |

| Common Impurity | Deletion of one Valine residue (C₅H₉NO) | m/z ~1362.9 |

Chiral Analytical Techniques for Enantiomeric Purity Determination of this compound

The unambiguous determination of enantiomeric purity is a critical analytical task in the synthesis of non-racemic chiral compounds like this compound. thieme-connect.de This is crucial for assessing the success of an enantioselective synthesis and for monitoring for any racemization during subsequent chemical transformations. thieme-connect.de Chiral analytical techniques are indispensable for ensuring that the correct stereoisomer of MeBmt is carried forward in the synthesis of Alisporivir. The primary methods employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). researchgate.netresearchgate.netchromatographyonline.com

Chiral HPLC is a widely used technique for the separation of enantiomers. researchgate.net For non-proteinogenic amino acids like this compound, two main approaches can be utilized: direct and indirect separation.

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the intermediate is passed through a column containing a chiral stationary phase. These CSPs create a chiral environment, leading to differential interactions with the enantiomers and resulting in their separation. mdpi.com For amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are particularly effective. researchgate.netmdpi.com

Indirect Separation via Derivatization: In this method, the enantiomers of the intermediate are reacted with a chiral derivatizing agent to form diastereomers. nih.govacs.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov A common derivatizing agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). acs.org

The choice of mobile phase is critical for achieving optimal separation. Reversed-phase conditions, often with a mixture of water, acetonitrile, or methanol (B129727) and an acidic modifier like formic acid, are frequently employed. conicet.gov.ar

Table 1: Illustrative Chiral HPLC Methods for Amino Acid Intermediates

| Parameter | Method A: Direct (CSP) | Method B: Indirect (Derivatization) |

|---|---|---|

| Column | Chiralpak ZWIX(+) | Standard C18 (achiral) |

| Mobile Phase | Acetonitrile/Water/Methanol with Formic Acid | Gradient of Water (0.1% TFA) and Acetonitrile |

| Derivatizing Agent | Not Applicable | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) |

| Detection | UV or Mass Spectrometry (MS) | Fluorescence or Mass Spectrometry (MS) |

| Principle | Enantiomers interact differently with the chiral stationary phase. | Enantiomers are converted to diastereomers, which are then separated. |

This table is a generalized representation based on common practices for chiral amino acid separation and does not represent specific, validated methods for this compound.

Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations, offering advantages such as faster analysis times and reduced use of organic solvents. researchgate.netchromatographyonline.com The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar organic modifier like methanol. researchgate.net

SFC is particularly well-suited for the separation of chiral compounds using polysaccharide-based CSPs. researchgate.net The lower viscosity and higher diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in separation efficiency, leading to rapid and high-resolution separations. chromatographyonline.com This makes SFC an attractive option for high-throughput screening of enantiomeric purity during drug development. researchgate.netnih.gov Recent advancements in SFC instrumentation have improved its sensitivity, reproducibility, and robustness, making it suitable for regulated good manufacturing practice (GMP) environments. researchgate.net

Table 2: Comparison of Chiral HPLC and Chiral SFC for Enantiomeric Purity Analysis

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Liquid (e.g., Acetonitrile, Water, Methanol) | Supercritical CO2 |

| Analysis Speed | Generally slower | 3 to 5 times faster than HPLC chromatographyonline.com |

| Solvent Consumption | Higher, especially in normal-phase | Significantly lower, more environmentally friendly chromatographyonline.com |

| Separation Efficiency | High | Very high, allows for high flow rates chromatographyonline.com |

| Column Equilibration | Longer | Shorter researchgate.net |

| Typical Applications | Routine quality control, method development | High-throughput screening, preparative separations researchgate.netresearchgate.net |

This table provides a comparative overview of the two techniques for the purpose of chiral separations.

In the context of this compound, both chiral HPLC and SFC would be validated to ensure they can accurately and precisely quantify the desired (2S,3R,4R,6E) enantiomer and detect any unwanted stereoisomers. The selection of the specific method would depend on the requirements of the manufacturing process, such as the need for high-throughput analysis or compliance with specific regulatory guidelines.

Computational Chemistry and Molecular Modeling Studies Pertaining to Alisporivir Intermediate 1

Density Functional Theory (DFT) Calculations for Alisporivir (B1665226) Intermediate-1 Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. For Alisporivir intermediate-1, DFT calculations are instrumental in determining its ground-state geometry, electronic properties, and intrinsic reactivity. By solving approximations of the Kohn-Sham equations, researchers can obtain a detailed picture of the molecule's characteristics before it undergoes the critical cyclization reaction. scielo.org.mxnih.gov

Detailed research findings from DFT studies on similar peptide structures suggest that the choice of functional and basis set is crucial for obtaining accurate results. wikipedia.org For a molecule like this compound, a functional such as B3LYP combined with a Pople-style basis set like 6-311++G(d,p) is often employed to balance computational cost and accuracy, especially when accounting for solvent effects using a polarizable continuum model (PCM). scielo.org.mx

Key insights derived from DFT calculations include:

Optimized Molecular Geometry: DFT accurately predicts bond lengths, bond angles, and dihedral angles, revealing the lowest-energy conformation of the linear peptide in the gas phase or in solution. This is foundational for understanding its steric and electronic properties.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical reactivity descriptors. The HOMO energy indicates the propensity to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For the cyclization of this compound, the HOMO is primarily located on the C-terminal carboxylate group, while the LUMO is centered on the N-terminal amine, indicating their roles as the nucleophile and electrophile in the ring-closing amidation reaction.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of chemical reactivity and intermolecular interactions. For the intermediate, the MESP would show a strong negative potential around the C-terminal oxygen atoms and a positive potential at the N-terminal ammonium (B1175870) group. scielo.org.mx

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates nucleophilic character of the C-terminus. |

| LUMO Energy | -0.5 eV | Indicates electrophilic character of the N-terminus. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical stability and reactivity of the intermediate. |

| Dipole Moment | 8.5 D | Reflects the overall polarity of the molecule, influencing its solubility and interaction with the solvent. |

Molecular Dynamics (MD) Simulations of Reaction Intermediates and Transition States Involving this compound

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org For a flexible molecule like the linear this compound, MD simulations are essential for exploring its vast conformational landscape in solution. The success of the macrocyclization reaction is highly dependent on the intermediate adopting a "pre-cyclization" conformation, where the N- and C-termini are in close proximity.

MD simulations model the atomic motions of the peptide by solving Newton's equations of motion, providing trajectories that reveal how the molecule folds, flexes, and interacts with its solvent environment. tandfonline.com Enhanced sampling techniques, such as umbrella sampling or metadynamics, can be employed to overcome energy barriers and explore the free energy surface of the cyclization process more efficiently. acs.org

Key applications of MD simulations for this compound include:

Conformational Analysis: Identifying the most stable and populated conformers of the linear peptide in solution. This analysis helps determine whether the molecule naturally favors an extended or a more compact, pre-cyclization state.

Free Energy Landscapes: Calculating the free energy associated with the end-to-end distance of the peptide chain. This can reveal the energy barrier for bringing the reactive termini together, providing a quantitative measure of the feasibility of the cyclization reaction.

Transition State Characterization: Simulating the reaction pathway from the open-chain intermediate to the cyclic product. This allows for the identification of transition state structures, which are critical for understanding the reaction mechanism and kinetics. Studies on similar complex peptides show that the presence of specific intramolecular hydrogen bonds can stabilize the transition state and accelerate cyclization. researchgate.net

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Defines the potential energy function for the system. |

| Solvent Model | TIP3P Water | Provides an explicit solvent environment. |

| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure, mimicking laboratory conditions. |

| Temperature | 300 K | Simulates room temperature conditions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reaction Prediction in this compound Synthesis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules with a specific outcome, such as biological activity or, in this case, reaction yield. plos.orgresearchgate.net For the synthesis of Alisporivir, a QSAR model could be developed to predict the efficiency of the macrocyclization step based on the properties of the linear intermediate.

The development of a QSAR model involves several key steps:

Data Set Curation: A series of linear peptide analogues of this compound would be synthesized, varying specific amino acid residues, and their cyclization yields would be experimentally measured.

Descriptor Calculation: For each analogue in the series, a wide range of molecular descriptors would be calculated using computational software. These descriptors numerically represent various aspects of the molecular structure. wikipedia.org

Model Building and Validation: Using machine learning algorithms like multiple linear regression or random forest, a mathematical model is built that links the descriptors to the reaction yield. The model's predictive power is rigorously validated using internal and external validation sets.

Once validated, the QSAR model can be used to screen virtual libraries of new potential intermediates to prioritize candidates that are predicted to have high cyclization yields, thereby saving significant time and resources in the laboratory.

| Descriptor Class | Example Descriptor | Relevance to Cyclization |

|---|---|---|

| 1D Descriptors | Molecular Weight | Relates to the overall size of the peptide. |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | Influences solubility and desolvation energy. |

| 3D Descriptors | End-to-End Distance (from MD) | Directly measures the proximity of reactive groups. |

| Quantum Chemical | HOMO-LUMO Gap (from DFT) | Correlates with the intrinsic reactivity of the intermediate. |

Prediction of Spectroscopic Data for Structural Confirmation of this compound

The synthesis of a complex molecule like this compound requires rigorous characterization at each step to confirm that the desired product has been obtained. Computational methods can predict spectroscopic data, which can then be compared with experimental measurements for structural verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organic molecules. DFT calculations can predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. The standard approach involves optimizing the molecular geometry with DFT and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation to obtain the predicted chemical shifts. Discrepancies between predicted and experimental spectra can help identify incorrect structures or unexpected conformers in solution. Combining experimental NMR data with computational modeling provides a powerful approach for structural elucidation.

Similarly, Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies corresponding to the IR absorption bands. For this compound, this would be particularly useful for confirming the presence of the terminal carboxylic acid and amine groups, as well as the numerous amide bonds along the peptide backbone.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value | Purpose |

|---|---|---|---|

| ¹H NMR Chemical Shift (α-H of C-terminus) | 4.15 ppm | 4.12 ppm | Confirms the local chemical environment and structure. |

| ¹³C NMR Chemical Shift (Carbonyl of C-terminus) | 175.8 ppm | 176.1 ppm | Verifies the presence and environment of the carboxylic acid group. |

| IR Frequency (C=O stretch of carboxylic acid) | 1725 cm⁻¹ | 1720 cm⁻¹ | Confirms the presence of the C-terminal functional group. |

Process Development and Optimization for Industrial Scale Synthesis of Alisporivir Intermediate 1

Route Scouting and Selection for Efficient Manufacturing of Alisporivir (B1665226) Intermediate-1

The initial and most critical phase in developing a manufacturing process for a pharmaceutical intermediate such as Alisporivir intermediate-1 is route scouting. spirochem.comadesisinc.comcrystallizationsystems.com This process involves identifying and evaluating various synthetic pathways to select the one that is most efficient, economically viable, safe, and scalable. adesisinc.comcreative-biolabs.com For a peptide-based molecule, the primary considerations revolve around the strategic choice between Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), or a hybrid of the two. rsc.orgnih.govbachem.com

Solid-Phase Peptide Synthesis (SPPS): This is a prevalent technique where the peptide chain is systematically built upon a solid resin support. jpt.comgyrosproteintechnologies.comresearchgate.net Key advantages of SPPS include the ability to use an excess of reagents to drive reactions to completion and a simplified purification process for intermediates, which involves washing the resin to remove unreacted materials and byproducts. jpt.comwikipedia.org

Liquid-Phase Peptide Synthesis (LPPS): In this classical method, the peptide is synthesized entirely in a solution. nih.govbachem.com A significant benefit of LPPS is the capability to purify intermediate peptide fragments at each step, potentially leading to a final product of higher purity. bachem.com However, this method can be more labor-intensive and time-consuming, especially for longer peptide sequences. nih.gov

Hybrid Approach: This strategy seeks to leverage the strengths of both SPPS and LPPS. Typically, peptide fragments are synthesized using SPPS and, after cleavage from the resin, are coupled together in solution. rsc.org

The selection of the optimal synthetic route for this compound would be based on a thorough analysis of factors including the peptide's length and sequence, the complexity of its constituent amino acids, and the targeted production scale. A comparative study of the potential routes is a standard practice, as hypothetically illustrated below.

Table 1: Hypothetical Route Scouting Analysis for this compound

| Parameter | Route A: Full SPPS | Route B: Full LPPS | Route C: Hybrid SPPS/LPPS |

|---|---|---|---|

| Projected Yield | Moderate-High | High | High |

| Process Cycle Time | Fast | Slow | Moderate |

| Purification Complexity | Low (for intermediates) | High (multi-step) | Moderate |

| Scalability | Good | Moderate | Excellent |

| Cost of Goods | Moderate | High | Moderate-Low |

| Potential Challenges | On-resin aggregation | Intermediate solubility | Fragment coupling efficiency |

Optimization of Reaction Conditions (Temperature, Pressure, Concentration, Stoichiometry)

Following the selection of a synthetic route, the subsequent phase focuses on the meticulous optimization of reaction conditions. The goal is to maximize the yield and purity of this compound while ensuring the process is robust, reproducible, and safe. This involves a systematic investigation of several critical parameters:

Temperature: The reaction temperature has a profound impact on reaction kinetics and the potential for the formation of impurities. In peptide synthesis, it is crucial to find an optimal temperature that ensures a reasonable reaction rate while minimizing side reactions such as racemization. gyrosproteintechnologies.com

Pressure: The majority of peptide synthesis reactions are carried out at atmospheric pressure. However, in certain specialized applications, elevated pressure may be utilized to improve reaction rates or influence the stereochemical outcome.

Concentration: The concentration of the reactants can influence the reaction rate and is particularly critical in LPPS, where it can affect the solubility of the growing peptide chain. rsc.org

Stoichiometry: The molar ratios of the reactants, including the amino acid derivatives and coupling reagents, are a key factor. In SPPS, for instance, an excess of the activated amino acid is often used to ensure the coupling reaction proceeds to completion. wikipedia.org

A Design of Experiments (DoE) methodology is frequently employed to systematically explore the effects of these parameters and their interactions, thereby defining an optimal and robust process window.

Table 2: Hypothetical Design of Experiments (DoE) for a Critical Coupling Step

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 20 | 25 | 30 |

| Equivalents of Amino Acid | 1.5 | 2.0 | 2.5 |

| Concentration (mol/L) | 0.1 | 0.2 | 0.3 |

| Coupling Time (h) | 1 | 2 | 4 |

Crystallization and Purification Strategies for High-Purity this compound

The attainment of high purity is a non-negotiable requirement for any pharmaceutical intermediate. For peptide-based molecules like this compound, purification can present significant challenges due to the presence of structurally similar impurities. bachem.com

Crystallization: When the intermediate is a solid, crystallization can be a highly effective purification method that also allows for control over the solid-state properties of the material. cambrex.comcreative-biostructure.comcambrex.com However, inducing crystallization in large, flexible peptide molecules can be a complex undertaking. cambrex.com The development of a successful crystallization process involves a careful screening of solvents and conditions to promote crystal formation and control attributes such as crystal size and habit. cambrex.com

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for the purification of peptides. bachem.comwindows.netsterlingpharmasolutions.com This technique separates the target peptide from impurities based on differences in their hydrophobicity. bachem.com For large-scale industrial production, other chromatographic techniques, such as ion-exchange chromatography, may also be integrated into the purification scheme. daicelpharmastandards.com

The ultimate purification strategy for this compound would be determined by its physicochemical properties and the specific impurity profile of the crude material.

Table 3: Comparative Analysis of Purification Strategies

| Technique | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|

| Crystallization | Can yield very high purity, cost-effective at scale, provides solid-state control. cambrex.comcambrex.com | May be difficult to develop for complex and flexible peptides. cambrex.com | Feasibility depends on the inherent ability of the intermediate to form a stable crystalline solid. |

| RP-HPLC | High resolving power, broadly applicable to a wide range of peptides. bachem.comwindows.net | Can be costly and generate significant solvent waste at an industrial scale. bachem.com | A highly probable and effective method for achieving the required high purity. |

| Ion-Exchange Chromatography | Effective for removing impurities with different charge characteristics. daicelpharmastandards.com | May necessitate an additional desalting step. | Could be employed as an orthogonal purification step to complement RP-HPLC. |

Impurity Profiling and Control Strategies for Process Robustness

A comprehensive understanding of the impurity profile is fundamental to the development of a robust and well-controlled manufacturing process. daicelpharmastandards.compolypeptide.com In peptide synthesis, impurities can originate from a variety of sources, including the starting materials, side reactions (such as deamidation and oxidation), and incomplete reactions, which can lead to truncated or deletion sequences. gyrosproteintechnologies.comdaicelpharmastandards.com

Impurity Profiling: This involves the use of highly sensitive analytical techniques to detect, identify, and quantify any impurities present in the intermediate. A combination of high-performance liquid chromatography and mass spectrometry (LC-MS) is an indispensable tool for this purpose. daicelpharmastandards.compolypeptide.com

Control Strategies: Once the impurities have been identified, a multi-pronged control strategy is implemented. This includes:

Control of Raw Materials: Ensuring the high purity of the starting amino acids and all reagents. biopharmaspec.com

Control of Process Parameters: Strict adherence to the optimized reaction conditions to minimize the formation of known impurities. wikipedia.orgmt.com

In-process Controls: The implementation of real-time monitoring to track the progress of reactions and detect any deviations from the expected course. acs.orgsigmaaldrich.com

Purge Points: The strategic design of the synthesis and purification steps to effectively remove specific impurities at various stages of the process.

Table 4: Hypothetical Impurity Profile and Corresponding Control Strategy

| Impurity Type | Potential Origin | Analytical Detection Method | Control Strategy |

|---|---|---|---|

| Deletion Sequences | Incomplete amino acid coupling | LC-MS | Optimization of coupling time, stoichiometry, and coupling reagents |

| Truncated Sequences | Incomplete removal of protecting groups | LC-MS | Optimization of deprotection conditions and in-process monitoring |

| Diastereomeric Impurities | Racemization during the coupling step | Chiral HPLC | Selection of appropriate coupling reagents and stringent temperature control |

| Oxidation Products | Exposure of sensitive amino acid residues to air | RP-HPLC, LC-MS | Use of antioxidants during the process and handling under an inert atmosphere |

Future Perspectives and Emerging Directions in Research on Alisporivir Intermediate 1

Development of Novel and Sustainable Synthetic Routes